PEG12-SATA (S-acetyl-PEG12-NHS ester)

Catalog No.
S818307
CAS No.
1334169-95-7
M.F
C33H59NO17S
M. Wt
773.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PEG12-SATA (S-acetyl-PEG12-NHS ester)

CAS Number

1334169-95-7

Product Name

PEG12-SATA (S-acetyl-PEG12-NHS ester)

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-acetylsulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

Molecular Formula

C33H59NO17S

Molecular Weight

773.9 g/mol

InChI

InChI=1S/C33H59NO17S/c1-30(35)52-29-28-50-27-26-49-25-24-48-23-22-47-21-20-46-19-18-45-17-16-44-15-14-43-13-12-42-11-10-41-9-8-40-7-6-39-5-4-33(38)51-34-31(36)2-3-32(34)37/h2-29H2,1H3

InChI Key

GSXZFZXFZLUQBO-UHFFFAOYSA-N

SMILES

CC(=O)SCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O

Canonical SMILES

CC(=O)SCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O
  • PEG Spacer: A hydrophilic poly(ethylene glycol) (PEG) chain with 12 repeating units. This PEG spacer increases the water solubility of the molecule and reduces steric hindrance during conjugation reactions [].
  • NHS Ester: N-hydroxysuccinimide (NHS) ester group that reacts readily with primary amines (-NH2) present on various biomolecules such as proteins, peptides, and antibodies []. This reaction forms a stable amide bond between the PEG linker and the biomolecule.
  • S-Acetyl Cysteine (SATA): A sulfhydryl-reactive group protected by an S-acetyl moiety. This group can be selectively deprotected under mild conditions using hydroxylamine to reveal a free thiol (-SH) group [].

Bioconjugation and Protein Modification

PEG12-SATA is a valuable tool for attaching PEG chains to biomolecules. The NHS ester group reacts with primary amines on the biomolecule, forming an amide bond and linking the PEG spacer. This conjugation process can enhance several properties of the biomolecule, including:

  • Improved water solubility: The hydrophilic PEG chain increases the water solubility of the biomolecule, making it more stable and easier to work with in aqueous environments [].
  • Reduced immunogenicity: PEGylation can mask the immunogenic epitopes on the biomolecule, reducing its recognition by the immune system and potentially improving its therapeutic efficacy [].
  • Extended half-life: PEGylation can slow down the clearance of the biomolecule from the body, leading to a longer circulation time and potentially improved therapeutic effects [].

Targeted Drug Delivery

The thiol group revealed after deprotection of the S-acetyl group on PEG12-SATA can be used for further conjugation with thiol-containing molecules. This allows for the creation of targeted drug delivery systems. For example, PEG12-SATA can be used to link a therapeutic drug to a targeting moiety, such as a specific antibody or ligand, that recognizes a particular cell type. The drug-conjugated molecule can then be delivered specifically to the target cells, improving drug efficacy and reducing side effects [].

Polyethylene glycol 12-S-acetyl-N-hydroxysuccinimide ester, commonly referred to as PEG12-SATA, is a bifunctional compound that incorporates a polyethylene glycol (PEG) chain with a terminal N-hydroxysuccinimide (NHS) ester and a protected thiol group. The NHS ester allows for selective reaction with primary amines, facilitating the formation of stable amide bonds. The S-acetyl group can be deprotected to yield a free thiol, which can participate in further

PEG12-SATA acts as a linker molecule in bioconjugation reactions. The NHS ester group covalently binds to primary amines on biomolecules, while the deprotected thiol group allows for further conjugation with thiol-containing molecules. This enables the attachment of various functional groups, such as drugs, imaging agents, or targeting moieties, to biomolecules for various research applications [].

  • Irritant: It may cause irritation to skin and eyes upon contact [].
  • Harmful if swallowed: Standard laboratory precautions for handling chemicals should be followed, including wearing gloves, eye protection, and working in a well-ventilated fume hood.

  • Amide Bond Formation: The NHS ester reacts with primary amines (such as those found in lysine residues of proteins) to form stable amide bonds, releasing NHS as a by-product.
  • Deprotection: The S-acetyl group can be removed using hydroxylamine, regenerating a free thiol that can engage in additional reactions.
  • Oxidation and Reduction: The sulfur atom in the S-acetyl group can undergo oxidation to form sulfoxides or sulfones, or reduction to yield thiols. Common reagents for these transformations include hydrogen peroxide for oxidation and dithiothreitol for reduction .

PEG12-SATA is primarily utilized in bioconjugation and protein modification due to its ability to introduce thiol groups into biomolecules without compromising their activity. The compound enhances the solubility and stability of proteins and peptides, making it valuable in drug delivery systems. Additionally, the formation of stable covalent bonds through amide linkages allows for the precise modification of biomolecules, which is crucial in therapeutic applications .

The synthesis of PEG12-SATA typically involves several steps:

  • Preparation of PEG Backbone: Start with a PEG derivative that has reactive functional groups.
  • Formation of NHS Ester: React the PEG with NHS to introduce the NHS ester functionality.
  • Introduction of S-acetyl Group: Attach the S-acetyl moiety to create the final PEG12-SATA compound.
  • Purification: Use techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .

PEG12-SATA finds applications across various fields:

  • Bioconjugation: Used for modifying proteins and peptides to enhance their properties.
  • Drug Delivery: Improves pharmacokinetics and bioavailability of therapeutic agents by modifying their surface characteristics.
  • Diagnostics: Facilitates the development of assays and detection methods by enabling stable conjugation with labels or probes .

Interaction studies involving PEG12-SATA often focus on its ability to form stable covalent bonds with biomolecules. Research indicates that the introduction of thiol groups via deprotection leads to enhanced interactions with maleimide-containing compounds, allowing for selective crosslinking strategies. These interactions are critical in developing targeted therapies and improving drug delivery systems .

Several compounds share similarities with PEG12-SATA regarding structure and functionality:

Compound NameFunctional GroupsUnique Features
N-succinimidyl S-acetylthioacetateNHS ester, protected thiolShort-chain spacer; versatile for crosslinking
Maleimide-activated PEGMaleimide groupSpecifically reacts with free thiols
Traut's ReagentProtected thiolDirect introduction of thiols into proteins
Sulfhydryl-reactive PEG compoundsSulfhydryl-reactive groupsUsed for specific targeting through thioether bonds

PEG12-SATA is unique due to its combination of a long PEG spacer and dual reactivity (NHS ester and thiol), making it particularly suitable for complex bioconjugation applications while maintaining protein integrity during modifications .

Molecular Composition and Structural Characteristics (C₃₃H₅₉NO₁₇S)

Polyethylene Glycol 12 Succinimidyl Acetylthioacetate exhibits a molecular formula of C₃₃H₅₉NO₁₇S with a precise molecular weight of 773.88 grams per mole [4] [5]. The compound's structure consists of three distinct functional domains: a terminal N-hydroxysuccinimide ester group, a central polyethylene glycol chain containing twelve ethylene oxide units, and a protected thiol group in the form of an acetylthioacetate moiety [6].

The N-hydroxysuccinimide ester functionality provides selective reactivity toward primary amines, enabling covalent attachment to lysine residues and N-terminal amino groups in proteins [7]. The polyethylene glycol spacer arm contains 39 atoms and spans approximately 46.8 Angstroms in length, contributing to the compound's excellent water solubility and flexibility [5]. The protected thiol group remains chemically inert until deacetylation, allowing for controlled two-step conjugation procedures [8].

Structural ParameterValueReference
Molecular Weight773.88 g/mol [4] [5]
Molecular FormulaC₃₃H₅₉NO₁₇S [4] [5]
Chemical Abstracts Service Number1334169-95-7 [4] [5]
Spacer Arm Length46.8 Angstroms [5]
Polyethylene Glycol Units12 [5]
Total Spacer Atoms39 [5]

The compound's three-dimensional conformation in aqueous solution demonstrates significant flexibility due to the polyethylene glycol backbone, which adopts various conformational states through rotation around carbon-oxygen bonds [9]. This flexibility contributes to reduced steric hindrance in bioconjugation reactions compared to rigid crosslinkers [3].

Spectroscopic and Analytical Profiles

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of Polyethylene Glycol 12 Succinimidyl Acetylthioacetate through detection of characteristic proton and carbon signals [10]. The compound exhibits distinctive resonance patterns corresponding to its functional groups, including the N-hydroxysuccinimide ester carbonyls, polyethylene glycol methylene protons, and acetyl thiol protection group [11].

Proton nuclear magnetic resonance analysis reveals characteristic chemical shifts for the polyethylene glycol backbone at approximately 3.6 parts per million for the -OCH₂CH₂O- repeating units [11]. The N-hydroxysuccinimide ester protons appear as a singlet at approximately 2.8 parts per million, while the acetyl protection group displays a distinctive singlet at approximately 2.3 parts per million [11].

Mass spectrometry analysis demonstrates the compound's molecular ion peak at mass-to-charge ratio 773.88, consistent with its calculated molecular weight [12]. Electrospray ionization mass spectrometry provides optimal ionization conditions for this compound, generating predominantly sodium and potassium adduct ions [12]. Fragmentation patterns reveal characteristic losses corresponding to the N-hydroxysuccinimide group (molecular weight 115) and acetyl group (molecular weight 43) [12].

Infrared spectroscopy identifies key functional group vibrations including the N-hydroxysuccinimide ester carbonyl stretch at approximately 1740 wavenumbers and the polyethylene glycol ether stretching vibrations at approximately 1100 wavenumbers [13]. The acetyl thiol protection group contributes a characteristic carbonyl stretch at approximately 1680 wavenumbers [13].

Stability Parameters and Environmental Sensitivity

The stability profile of Polyethylene Glycol 12 Succinimidyl Acetylthioacetate demonstrates significant dependence on environmental conditions, particularly temperature, pH, and moisture content [14] [15]. The N-hydroxysuccinimide ester functionality exhibits pH-dependent hydrolysis kinetics, with half-life values of 4 to 5 hours at pH 7.0 and 0°C, decreasing to 10 minutes at pH 8.6 and 4°C [16].

Temperature stability studies reveal that the compound maintains structural integrity when stored at -20°C under desiccated conditions [7] [17]. Thermal degradation analysis indicates that the polyethylene glycol backbone begins decomposition at temperatures below 200°C, with initial decomposition occurring through random chain scission mechanisms [18] [19].

Moisture sensitivity represents a critical stability parameter, as the N-hydroxysuccinimide ester group readily hydrolyzes in the presence of water [20] [21]. The compound requires storage under anhydrous conditions with molecular sieve-treated solvents to prevent degradation [20]. Hydrolysis rates increase exponentially with relative humidity, necessitating desiccant storage containers [21].

Environmental ParameterStability ConditionHalf-life/DegradationReference
Temperature (Storage)-20°CStable for months [7] [17]
Temperature (Thermal)<200°CDecomposition onset [18] [19]
pH 7.0 at 0°CAqueous solution4-5 hours [16]
pH 8.6 at 4°CAqueous solution10 minutes [16]
MoistureAnhydrousStable [20] [21]
MoistureHumid conditionsRapid hydrolysis [20] [21]

The acetyl thiol protection group demonstrates remarkable stability under normal storage conditions, requiring specific deacetylation reagents such as hydroxylamine hydrochloride for thiol liberation [22]. Deacetylation proceeds optimally at pH 7.2 with hydroxylamine concentrations of 0.1 molar at 37°C for 2 hours [22].

Light sensitivity analysis indicates that the compound shows minimal photodegradation under standard laboratory lighting conditions, though prolonged exposure to ultraviolet radiation may cause structural modifications [23]. Storage in amber containers provides additional protection against photochemical degradation [23].

Comparative Analysis with Related Polyethylene Glycol Compounds

Polyethylene Glycol 12 Succinimidyl Acetylthioacetate demonstrates distinct advantages compared to shorter and longer chain polyethylene glycol derivatives in terms of solubility, reactivity, and bioconjugation efficiency [24] [25]. Comparison with Polyethylene Glycol 4 Succinimidyl Acetylthioacetate reveals enhanced water solubility and reduced aggregation potential due to the longer polyethylene glycol chain [5].

The twelve-unit polyethylene glycol chain provides optimal balance between solubility enhancement and molecular size constraints [26]. Shorter derivatives such as Polyethylene Glycol 4 Succinimidyl Acetylthioacetate exhibit faster reaction kinetics but reduced solubility benefits, while longer chains such as Polyethylene Glycol 20 Succinimidyl Acetylthioacetate may introduce excessive steric hindrance [5].

CompoundMolecular Weight (g/mol)Spacer Length (Å)Solubility EnhancementReference
Polyethylene Glycol 4 Succinimidyl Acetylthioacetate421.4618.3Moderate [5]
Polyethylene Glycol 8 Succinimidyl Acetylthioacetate597.6732.5Good [5]
Polyethylene Glycol 12 Succinimidyl Acetylthioacetate773.8846.8Excellent [5]
Polyethylene Glycol 16 Succinimidyl Acetylthioacetate950.0961.0Excellent [5]
Polyethylene Glycol 20 Succinimidyl Acetylthioacetate1126.3075.5Maximum [5]

Reactivity comparisons demonstrate that Polyethylene Glycol 12 Succinimidyl Acetylthioacetate maintains optimal N-hydroxysuccinimide ester reactivity while providing superior conjugate solubility compared to shorter chain analogs [27]. The compound's intermediate chain length minimizes steric hindrance effects that can reduce coupling efficiency in longer polyethylene glycol derivatives [26].

Biocompatibility assessments indicate that the twelve-unit polyethylene glycol chain provides excellent compatibility with biological systems while avoiding the potential immunogenicity associated with very high molecular weight polyethylene glycol derivatives [24]. The compound demonstrates superior pharmacokinetic enhancement compared to shorter polyethylene glycol chains while maintaining acceptable clearance characteristics [25].

XLogP3

-2.2

Dates

Modify: 2023-08-16

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